molecular formula C28H27N7 B2456066 2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 337928-47-9

2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B2456066
CAS RN: 337928-47-9
M. Wt: 461.573
InChI Key: UHRPTWYJFTWOQX-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . It also has a benzhydryl group and a phenyl group attached to it.


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in it. The presence of the amine group could make it a potential nucleophile, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the aromatic rings and the amine group could influence its solubility, melting point, and other properties .

Scientific Research Applications

2-BPTPY has been studied extensively in the scientific research field due to its potential biological activity. It has been used as a tool to study the structure and function of proteins, as an inhibitor of enzymes involved in signal transduction, and as an inhibitor of enzymes involved in DNA replication and repair. Additionally, 2-BPTPY has been used to study the mechanism of action of drugs and to study the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

2-BPTPY has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used to study the structure and function of proteins, as well as the mechanism of action of drugs. However, 2-BPTPY also has some limitations. For example, it has a relatively short half-life and is not very soluble in water. Additionally, it has not been extensively studied, so its biochemical and physiological effects are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-BPTPY. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be conducted to explore the potential of 2-BPTPY as an inhibitor of enzymes involved in signal transduction and DNA replication and repair. Finally, further research could be conducted to explore the potential of 2-BPTPY as a tool to study the structure and function of proteins.

Synthesis Methods

2-BPTPY can be synthesized from the reaction of 4-benzhydrylpiperazine with 1,2,4-triazolopyrimidine in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the product is isolated by column chromatography. The yield of the reaction is generally high, ranging from 80-90%.

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c29-26-24(21-10-4-1-5-11-21)20-30-27-31-28(32-35(26)27)34-18-16-33(17-19-34)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,25H,16-19,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPTWYJFTWOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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